molecular formula C6H8F3NO3S B14242097 3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate CAS No. 501073-51-4

3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate

Cat. No.: B14242097
CAS No.: 501073-51-4
M. Wt: 231.20 g/mol
InChI Key: MZHZBGDWRXXAKQ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a trifluoromethanesulfonate group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate typically involves the reaction of tetrahydropyridine derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the trifluoromethanesulfonate group.

    Oxidation Reactions: Pyridine derivatives.

    Reduction Reactions: Reduced tetrahydropyridine derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate involves its interaction with nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The tetrahydropyridine ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrahydropyridin-2-yl methanesulfonate
  • 3,4,5,6-Tetrahydropyridin-2-yl tosylate
  • 3,4,5,6-Tetrahydropyridin-2-yl trifluoroacetate

Uniqueness

3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

CAS No.

501073-51-4

Molecular Formula

C6H8F3NO3S

Molecular Weight

231.20 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-6-yl trifluoromethanesulfonate

InChI

InChI=1S/C6H8F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H2

InChI Key

MZHZBGDWRXXAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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